5-Tert-butoxy-2-tert-butylphenol
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Overview
Description
5-Tert-butoxy-2-tert-butylphenol is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of tert-butyl and tert-butoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-tert-butylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of a catalyst. One efficient method utilizes an ionic liquid catalyst, such as 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which facilitates the alkylation reaction under mild conditions . The reaction is endothermic and spontaneous, with positive values of ΔH* and ΔS*, and a negative value of ΔG* .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of recyclable catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process involves the continuous flow of reactants through a reactor containing the catalyst, followed by separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-2-tert-butylphenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, TBHP, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinones, hydroxyquinones
Reduction: Alkylated phenols
Substitution: Alkylated or acylated phenols
Scientific Research Applications
5-Tert-butoxy-2-tert-butylphenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in NMR studies to analyze macromolecular complexes.
Biology: Investigated for its potential as an antioxidant and stabilizer in biological systems.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-2-tert-butylphenol involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa by binding to quorum-sensing receptors LasR and RhlR, thereby reducing the secretion of virulence factors and biofilm formation . Additionally, it can disrupt cell membranes and oxidative balance in fungal cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Shares similar tert-butyl groups but lacks the tert-butoxy group.
2-tert-Butylphenol: Contains a single tert-butyl group and is used in similar applications.
4-tert-Butylphenol: Another related compound with a tert-butyl group at the para position.
Uniqueness
5-Tert-butoxy-2-tert-butylphenol is unique due to the presence of both tert-butyl and tert-butoxy groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its stability and makes it a valuable compound in various applications.
Properties
CAS No. |
839679-29-7 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-tert-butyl-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)11-8-7-10(9-12(11)15)16-14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
RZNJANHLQUYSJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC(C)(C)C)O |
Origin of Product |
United States |
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